molecular formula C20H18BrNO4 B5334318 prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate

prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B5334318
M. Wt: 416.3 g/mol
InChI Key: POMSCYROENVVJL-QGOAFFKASA-N
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Description

Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate typically involves a multi-step process. The starting materials include 4-bromobenzoyl chloride, 4-methoxyphenylacetic acid, and prop-2-enylamine. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an amide bond between the 4-bromobenzoyl chloride and the amine group of prop-2-enylamine, followed by esterification with 4-methoxyphenylacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-phenylprop-2-enoate
  • Prop-2-enyl (E)-2-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
  • Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-methoxyphenyl)prop-2-enoate

Uniqueness

Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of both bromine and methoxy functional groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4/c1-3-12-26-20(24)18(13-14-4-10-17(25-2)11-5-14)22-19(23)15-6-8-16(21)9-7-15/h3-11,13H,1,12H2,2H3,(H,22,23)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMSCYROENVVJL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)OCC=C)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)OCC=C)/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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